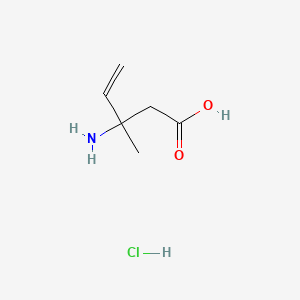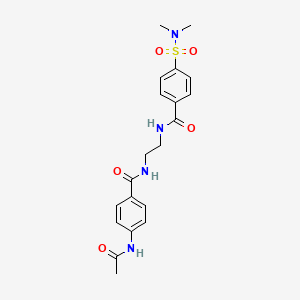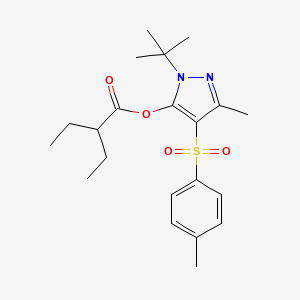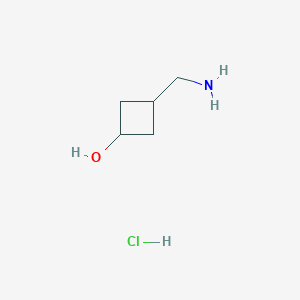
(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine). In pharmaceuticals, hydrochlorides are used to improve the water solubility of organic compounds .
Synthesis Analysis
The synthesis of amino acids typically involves methods such as the Strecker synthesis or the Gabriel synthesis . The conversion of these amino acids into hydrochlorides usually involves a simple acid-base reaction .Molecular Structure Analysis
The molecular structure of amino acids consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable R group .Chemical Reactions Analysis
Amino acids can participate in various chemical reactions, including peptide bond formation, decarboxylation, and transamination . The hydrochloride salt form can influence the reactivity and solubility of the amino acid .Physical And Chemical Properties Analysis
Amino acids have both a basic amine group and an acidic carboxyl group, which allows them to act as buffers in solution . The properties of the hydrochloride form can vary, but generally, it increases the water solubility of the compound .Applications De Recherche Scientifique
Enantioselective Synthesis
- Enantioselective Synthesis of Fluorinated Amino Acids : This compound has been used in the enantioselective synthesis of fluorinated amino acids, which are important in medicinal chemistry and as isosteres of natural amino acids (Laue, Mück‐Lichtenfeld, & Haufe, 1999).
Biochemical Applications
- Action on Stereosiomers : Research has explored its action on the stereoisomers of 2-amino-3-methylpent-4-enoic acid, leading to a better understanding of amino acid stereochemistry and providing a route to stereochemically pure compounds (Bakke, Ohta, Kazmaier, & Sugai, 1999).
Chemical Synthesis
- Synthesis of Amino Acid Derivatives : This compound has been central to the synthesis of various amino acid derivatives, contributing significantly to the development of new synthetic routes in organic chemistry (Shendage, Froehlich, Bergander, & Haufe, 2005).
Inhibitors in Neuroprotective Agents
- Potent Inhibitors of Kynurenine-3-Hydroxylase : The compound has been included in the synthesis and study of inhibitors of kynurenine-3-hydroxylase, which have potential as neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-3-methylpent-4-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-6(2,7)4-5(8)9;/h3H,1,4,7H2,2H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKPGDOMDSRBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)





![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)
![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)
![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)
![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)